2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro-
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Overview
Description
2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- is an organic compound with the molecular formula C12H16O3 It is a derivative of furandione, characterized by the presence of a 2,5-dimethyl-1,5-hexadien-1-yl group attached to the dihydro-2,5-furandione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- typically involves the reaction of furandione derivatives with appropriate alkylating agents. One common method is the Diels-Alder reaction, where a diene (such as 2,5-dimethyl-1,5-hexadiene) reacts with a dienophile (such as maleic anhydride) under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandione,3,4-dimethyl-: Similar structure but with different alkyl substituents.
2,5-Furandione,3-methyl-: Contains a single methyl group instead of the 2,5-dimethyl-1,5-hexadien-1-yl group.
2,5-Furandione, dihydro-3-methylene-: Features a methylene group instead of the hexadienyl group.
Uniqueness
2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- is unique due to its specific alkyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
5410-96-8 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-[(1Z)-2,5-dimethylhexa-1,5-dienyl]oxolane-2,5-dione |
InChI |
InChI=1S/C12H16O3/c1-8(2)4-5-9(3)6-10-7-11(13)15-12(10)14/h6,10H,1,4-5,7H2,2-3H3/b9-6- |
InChI Key |
KSTGEJXIDQMMKZ-TWGQIWQCSA-N |
Isomeric SMILES |
CC(=C)CC/C(=C\C1CC(=O)OC1=O)/C |
Canonical SMILES |
CC(=C)CCC(=CC1CC(=O)OC1=O)C |
Origin of Product |
United States |
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